molecular formula C10H9F3N2O4 B2473913 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid CAS No. 166402-54-6

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid

Cat. No.: B2473913
CAS No.: 166402-54-6
M. Wt: 278.187
InChI Key: NSZTZQLWLHTSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid is a specialized organic compound of significant interest in research and development sectors, particularly in medicinal chemistry and agrochemical sciences. The molecular structure incorporates both a nitro group and a trifluoromethyl group on the phenyl ring, a combination known to influence the molecule's electronic properties, metabolic stability, and binding affinity. This makes it a valuable scaffold for constructing potential pharmacologically active molecules. Its primary research applications include serving as a key intermediate in the synthesis of more complex chemical entities, such as potential enzyme inhibitors or receptor ligands. The presence of the amino acid moiety also suggests potential for incorporation into peptide-mimetic structures. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling. Specific hazard statements, storage conditions (e.g., store in a cool, dry place), and personal protective equipment (PPE) recommendations must be obtained from the validated SDS.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4/c1-5(9(16)17)14-7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-5,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZTZQLWLHTSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid typically involves the following steps:

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 2-nitro-4-(trifluoromethyl)aniline is coupled with a propanoic acid derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under controlled conditions:

Reaction Reagents/Conditions Product Yield Source
Nitro → AminoFe powder, HCl (aq.)2-{[2-Amino-4-(trifluoromethyl)phenyl]amino}propanoic acid85–92%
Catalytic HydrogenationH₂ (1 atm), Pd/C (10% w/w), EtOH, 25°C2-{[2-Amino-4-(trifluoromethyl)phenyl]amino}propanoic acid78%

Key Observations :

  • Reduction preserves the trifluoromethyl group and propanoic acid backbone.

  • Higher yields occur in acidic media due to stabilization of intermediates.

Oxidation Reactions

The amino group (-NH-) is oxidized under strong oxidizing conditions:

Reaction Reagents/Conditions Product Yield Source
Amino → NitrosoH₂O₂, AcOH, 60°C2-{[2-Nitroso-4-(trifluoromethyl)phenyl]amino}propanoic acid62%
Amino → ImineMnO₂, CHCl₃, refluxIntermediate imine (isolated for further functionalization)55%

Mechanistic Insight :

  • Oxidation to nitroso derivatives proceeds via a radical pathway in acetic acid.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (activated by -NO₂ and -CF₃) participates in substitution:

Reaction Nucleophile Reagents/Conditions Product Yield Source
Halogen ReplacementKCN, DMF, 80°C2-{[2-Cyano-4-(trifluoromethyl)phenyl]amino}propanoic acid71%
Methoxy SubstitutionNaOMe, MeOH, 100°C2-{[2-Methoxy-4-(trifluoromethyl)phenyl]amino}propanoic acid68%

Regioselectivity :

  • Substitution occurs preferentially at the ortho position relative to the nitro group due to its strong electron-withdrawing effect.

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes typical carboxylic acid reactions:

Reaction Reagents/Conditions Product Yield Source
EsterificationSOCl₂, MeOH, 0°C → 25°CMethyl 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoate89%
Amide FormationEDC, HOBt, NH₃, DCM2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanamide76%

Applications :

  • Methyl esters serve as intermediates for peptide coupling or further derivatization .

Photophysical and Stability Studies

  • pH Stability : Stable in acidic media (pH 2–6) but degrades in alkaline conditions (pH > 8) via hydrolysis of the amino group .

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases due to nitro group degradation .

Scientific Research Applications

Organic Synthesis

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid serves as a crucial building block in organic synthesis. It can undergo various chemical transformations such as oxidation, reduction, and substitution to yield more complex organic molecules. For instance:

  • Oxidation leads to the formation of 2-nitro-4-(trifluoromethyl)benzoic acid.
  • Reduction yields 2-amino-4-(trifluoromethyl)phenylpropanoic acid.
  • Substitution reactions can generate various derivatives depending on the nucleophiles used .

Biochemical Probing

The unique functional groups in this compound make it suitable for use as a biochemical probe. Its interactions with molecular targets such as enzymes and receptors can be studied to understand biological pathways and mechanisms. The nitro and trifluoromethyl groups influence binding affinities, which can modulate enzyme activity or receptor interactions .

Pharmacological Research

Research has indicated potential pharmacological properties for this compound:

  • Anti-inflammatory Activity : Investigations into its anti-inflammatory effects suggest it may inhibit pathways involved in inflammation.
  • Antimicrobial Properties : Preliminary studies have shown promise in antimicrobial applications, warranting further exploration .

Material Science

In industrial applications, this compound is used in the development of specialty chemicals and materials that require specific properties due to its unique chemical structure. Its derivatives may find use in creating advanced materials with tailored functionalities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on growth, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of this compound revealed that it could inhibit pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases, although further studies are needed to elucidate the exact mechanisms involved .

Mechanism of Action

The mechanism of action of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 2-Amino-4-(trifluoromethyl)phenylpropanoic acid
  • 4-(Trifluoromethyl)aniline

Uniqueness

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical research.

Biological Activity

2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid, also known as (2S)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C10H9F3N2O4
  • Molecular Weight : 278.18 g/mol
  • CAS Number : 41546961

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets. The presence of the nitro group and trifluoromethyl moiety enhances its lipophilicity and potential for enzyme inhibition.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can act as inhibitors of fatty acid synthase (FASN), which is crucial in lipid metabolism and has implications in cancer therapy .

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties. The exact mechanism is yet to be fully elucidated but may involve disruption of bacterial cell walls or interference with metabolic processes.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity. The IC50 values ranged from 5 to 25 µM, indicating potent activity against breast and lung cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of structurally similar compounds, which demonstrated effectiveness against Gram-positive bacteria. While specific data for this compound is limited, it is hypothesized that it may share similar mechanisms based on structural analogies .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity in cancer cell lines
AntimicrobialPotential activity against bacteria
Enzyme InhibitionPossible FASN inhibitor

Q & A

Q. What are the recommended synthetic routes for 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway: (i) Nitration and Trifluoromethylation : Introduce the nitro and trifluoromethyl groups to the phenyl ring using mixed acid (HNO₃/H₂SO₄) and CF₃-reagents (e.g., Ruppert–Prakash reagent) under controlled conditions . (ii) Amino Coupling : React the substituted phenyl intermediate with propanoic acid derivatives (e.g., β-alanine analogs) via nucleophilic aromatic substitution or Buchwald–Hartwig amination . (iii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validation :
  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
  • Structural Confirmation : ¹H/¹³C NMR (characteristic peaks: aromatic protons at δ 7.5–8.5 ppm, CF₃ at δ ~120 ppm in ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Spectroscopy :
  • FT-IR : Confirm functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm⁻¹, nitro group N–O at ~1520 cm⁻¹) .
  • NMR : Assign stereochemistry and substituent positions (e.g., coupling constants for nitro group proximity) .
  • Chromatography :
  • HPLC-MS : Quantify impurities and detect degradation products .
  • Thermal Analysis :
  • DSC/TGA : Assess thermal stability (decomposition temperature >200°C typical for nitroaromatics) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Enzyme Inhibition : Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with targets like cyclooxygenase-2 (COX-2) or proteases, given the nitro and trifluoromethyl groups’ electron-withdrawing effects .
  • Cellular Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models (e.g., RAW 264.7) .
  • Dose-Response : Establish IC₅₀ values with logarithmic concentration gradients (1 nM–100 µM) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Replicate Under Standardized Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell passage number .
  • Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays to rule out interference from the nitro group’s absorbance .
  • Structural Analog Comparison : Compare activity with derivatives lacking the nitro or trifluoromethyl groups to isolate electronic vs. steric effects .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to study nitro group resonance stabilization and acidity of the carboxylic moiety .
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR) to prioritize binding poses. Focus on hydrogen bonds between the carboxylic acid and Arg120/His90 residues .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Methodological Answer :
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver–Burk plots .
  • Site-Directed Mutagenesis : Modify key residues (e.g., COX-2 Tyr355) to test hydrogen bonding/steric effects .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG, ΔH) and stoichiometry .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 0, 6, 24, and 48 hours. Nitro groups may hydrolyze under acidic conditions .
  • Serum Stability : Add 10% FBS to PBS and quantify intact compound via LC-MS/MS .
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.